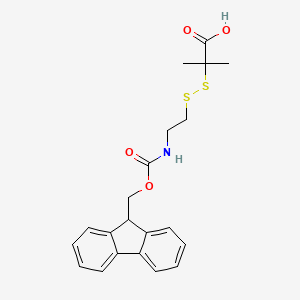
2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone is a small organic molecule with a unique structure and properties. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals, and has potential applications in the field of medicinal chemistry. The chemical structure of the compound consists of a 3-pyridyl ring, a 5-phenyl ring, a 2-prop-2-ynylthio group, and a 1,3,4-triazolyl group. The chemical formula of the compound is C13H11ClN4S.
Applications De Recherche Scientifique
Corrosion Inhibition
Triazole derivatives, similar in structure to the specified compound, have been evaluated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrate excellent inhibition properties, behaving mainly as mixed-type inhibitors. The adsorption of these inhibitors on the mild steel surface is governed by Langmuir's adsorption isotherm, indicating a spontaneous and favorable adsorption process (Feng-ling Xu & B. Hou, 2009).
Structural Analysis and Electrochemical Properties
The structural and electrochemical properties of pyridyl ketone derivatives have been explored, revealing insights into their potential applications in material science. For instance, the synthesis and comprehensive analysis of "X-ray crystallographic, electrochemical, and spectroscopic properties of 2-pyridinio 2-pyridyl ketone phenyl hydrazone chloride hydrate" provide valuable information on solvent dependence and electronic transfers, which are crucial for designing new materials and catalysts (M. Bakir et al., 2004).
Synthesis and Chemical Reactions
The compound's derivatives have been synthesized and assessed for various chemical reactions, including the formation of complexes with metals like HgCl2. Such research highlights the potential of these compounds in creating new materials with specific properties. The study on "Synthesis and Structural Assessment of Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate" and its HgCl2 complex provides insights into the molecular and supramolecular structures of these compounds, which could be beneficial for developing new chemical sensors or catalysts (A. Castiñeiras, I. García-Santos, & Manuel Saa, 2018).
Luminescence and Electronic Properties
Research on tricarbonylrhenium complexes from pyridyltriazole ligands bearing a 4-substituted phenyl arm has shed light on how the structure of these compounds affects their luminescence and electronic properties. Such studies are crucial for the development of new optical materials and devices (M. Wolff et al., 2013).
Mécanisme D'action
Target of action
The compound “2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone” contains a 1,2,4-triazole ring, which is known to have diverse biological activities
Mode of action
Triazole compounds often work by binding to their target and modulating its activity .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone” might affect. Triazole compounds can be involved in a variety of biochemical pathways depending on their specific targets .
Propriétés
IUPAC Name |
(2-chloropyridin-3-yl)-(3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS/c1-2-11-24-17-21-20-15(12-7-4-3-5-8-12)22(17)16(23)13-9-6-10-19-14(13)18/h1,3-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJYQNWYCPPKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1C(=O)C2=C(N=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro(3-pyridyl) 5-phenyl-2-prop-2-ynylthio(1,3,4-triazolyl) ketone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-Chloro-4-methoxyphenyl)-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]cyanamide](/img/structure/B2636089.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2636096.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2636097.png)
![9-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2636098.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-chloro-2-fluoro-1-methylcyclopropane-1-carboxamide;hydrochloride](/img/structure/B2636102.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2636103.png)